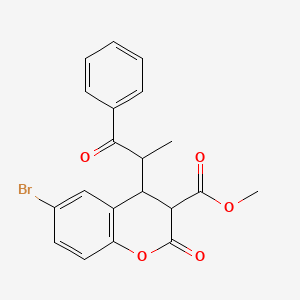
methyl 6-bromo-2-oxo-4-(1-oxo-1-phenylpropan-2-yl)-3,4-dihydro-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 6-BROMO-4-(1-METHYL-2-OXO-2-PHENYLETHYL)-2-OXO-3-CHROMANECARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a bromine atom, a phenylethyl group, and a chromanone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-BROMO-4-(1-METHYL-2-OXO-2-PHENYLETHYL)-2-OXO-3-CHROMANECARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include bromination, esterification, and cyclization reactions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. Optimization of reaction parameters, including the use of efficient catalysts and purification techniques, is essential to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 6-BROMO-4-(1-METHYL-2-OXO-2-PHENYLETHYL)-2-OXO-3-CHROMANECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the carbonyl groups.
Substitution: Halogen exchange or nucleophilic substitution at the bromine site.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction pathway and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
METHYL 6-BROMO-4-(1-METHYL-2-OXO-2-PHENYLETHYL)-2-OXO-3-CHROMANECARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of METHYL 6-BROMO-4-(1-METHYL-2-OXO-2-PHENYLETHYL)-2-OXO-3-CHROMANECARBOXYLATE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to METHYL 6-BROMO-4-(1-METHYL-2-OXO-2-PHENYLETHYL)-2-OXO-3-CHROMANECARBOXYLATE include other brominated chromanones and phenylethyl derivatives. Examples include:
- 6-Bromo-4-(2-oxo-2-phenylethyl)-2-oxo-3-chromanecarboxylate
- 4-(1-Methyl-2-oxo-2-phenylethyl)-2-oxo-3-chromanecarboxylate
Uniqueness
The uniqueness of METHYL 6-BROMO-4-(1-METHYL-2-OXO-2-PHENYLETHYL)-2-OXO-3-CHROMANECARBOXYLATE lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H17BrO5 |
|---|---|
Molecular Weight |
417.2 g/mol |
IUPAC Name |
methyl 6-bromo-2-oxo-4-(1-oxo-1-phenylpropan-2-yl)-3,4-dihydrochromene-3-carboxylate |
InChI |
InChI=1S/C20H17BrO5/c1-11(18(22)12-6-4-3-5-7-12)16-14-10-13(21)8-9-15(14)26-20(24)17(16)19(23)25-2/h3-11,16-17H,1-2H3 |
InChI Key |
MRXREZNWTOUTPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C(C(=O)OC2=C1C=C(C=C2)Br)C(=O)OC)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















